molecular formula C18H18ClN5O2S2 B2516987 N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223758-68-6

N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2516987
CAS RN: 1223758-68-6
M. Wt: 435.95
InChI Key: UCBOUIPEAMIOHG-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S2 and its molecular weight is 435.95. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationships

  • Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : A study focused on the development of compounds similar to N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. It aimed to improve metabolic stability and reduce deacetylation in compounds inhibiting PI3Kα and mTOR. This research is significant in the field of cancer therapy and drug development (Stec et al., 2011).

Synthesis and Antimicrobial Activity

  • Novel Thienopyrimidine Derivatives : A study involved synthesizing and evaluating the antimicrobial activity of new thienopyrimidine derivatives, which are structurally related to the given compound. These derivatives showed promising antibacterial potency against various bacteria (Kerru et al., 2019).

  • Antibacterial Activity of Pyridinyl/Quinazolinyl/Azetidinonyl/Thiazolidinonyl Triazoles : Another study synthesized compounds similar to the given chemical, which were screened for antibacterial activity against multiple bacterial strains. The study contributes to the field of antimicrobial drug development (Singh et al., 2010).

Antitumor and Anti-inflammatory Activities

  • Pyrazolo[3,4-d]Pyrimidine Derivatives in Cancer Therapy : Research on 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives showed their potential as antitumor agents against breast adenocarcinoma, highlighting the therapeutic potential of compounds structurally related to the given chemical (El-Morsy et al., 2017).

  • Anti-inflammatory Activity of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) Methylene)-4-oxo-2-thioxothiazolidin-3-yl) Acetamides : This study synthesized derivatives and tested their anti-inflammatory activity, contributing to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Additional Applications

  • Fused Thiazolo[3,2-a]pyrimidinones Synthesis : A study presented the synthesis of compounds related to the given chemical, focusing on the development of new therapeutic agents. This research contributes to the broader field of medicinal chemistry (Janardhan et al., 2014).

  • Synthesis and Biological Activities of Thiazole-5-carboxylic Acid Phenylamide Derivatives : This research explored the synthesis and anti-tumor activities of thiazole derivatives, underscoring the potential of related compounds in cancer treatment (Liu et al., 2011).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S2/c1-11-2-3-13(12(19)8-11)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-4-6-27-7-5-23/h2-3,8,10H,4-7,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBOUIPEAMIOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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